molecular formula C7H7N3OS B14348812 6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol CAS No. 90997-76-5

6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B14348812
CAS No.: 90997-76-5
M. Wt: 181.22 g/mol
InChI Key: KKHYOWIIAJJLAD-UHFFFAOYSA-N
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Description

6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a methyl group, a prop-2-yn-1-ylsulfanyl group, and a hydroxyl group attached to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Prop-2-yn-1-ylsulfanyl Group: This group can be introduced through nucleophilic substitution reactions using propargyl bromide and a suitable thiol.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the quality control of the compound during production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Propargyl bromide, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions. It is also explored for its role in drug delivery systems.

    Industry: The compound is used in the development of new materials for industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and immune response. It may also affect pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,4-triazin-5-ol: Lacks the prop-2-yn-1-ylsulfanyl group, which may result in different biological activities and chemical reactivity.

    3-(Prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol: Lacks the methyl group, which may affect its stability and solubility.

    6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazine: Lacks the hydroxyl group, which may influence its chemical reactivity and biological activity.

Uniqueness

6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol is unique due to the presence of all three functional groups (methyl, prop-2-yn-1-ylsulfanyl, and hydroxyl) attached to the triazine ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

90997-76-5

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-3-prop-2-ynylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H7N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h1H,4H2,2H3,(H,8,10,11)

InChI Key

KKHYOWIIAJJLAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC#C

Origin of Product

United States

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